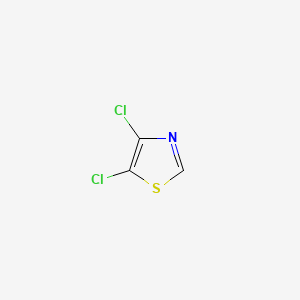

4,5-Dichlorothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFRMOJOOVEFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichlorothiazole

The synthesis of 4,5-dichlorothiazole can be achieved through various chemical routes, often involving the chlorination of a thiazole (B1198619) precursor or the construction of the dichlorothiazole ring from acyclic starting materials.

One established method involves the direct chlorination of thiazole or its derivatives. For instance, reacting thiazole with chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride can yield this compound. vulcanchem.com This reaction typically requires careful temperature control to prevent over-chlorination and the formation of other unwanted byproducts. vulcanchem.com

Another approach involves the modification of functionalized thiazoles. For example, the synthesis can start from 2-aminothiazole, which is reacted with chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atoms at the 4 and 5 positions. Subsequent reactions can then be performed to modify other positions of the ring if necessary.

More complex syntheses can build the dichlorothiazole ring system from acyclic precursors. While specific examples for this compound are less commonly detailed in readily available literature, general methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, could theoretically be adapted using chlorinated starting materials.

Considerations for Regioselective Synthesis of Dichlorothiazoles

The regioselective synthesis of dichlorothiazoles, including the specific 4,5-dichloro isomer, presents a significant chemical challenge. The substitution pattern on the thiazole (B1198619) ring is influenced by the electronic properties of the ring and the nature of the reactants and reaction conditions.

The thiazole ring has distinct electronic characteristics. The C2 position is the most acidic and susceptible to deprotonation, making it a common site for substitution. mdpi.com The C5 position is also relatively reactive towards electrophiles, while the C4 position is generally less reactive. This inherent reactivity pattern can make the selective introduction of two chlorine atoms at the 4 and 5 positions challenging.

Strategies to control regioselectivity often involve:

Directing Groups: The presence of certain functional groups on the thiazole ring can direct incoming substituents to specific positions.

Sequential Halogenation: A stepwise approach, where one chlorine atom is introduced first, followed by the second, can offer better control. This may involve protection and deprotection steps to block certain reactive sites.

Lithiation and Halogenation: A common strategy for achieving regioselectivity involves the lithiation of a specific carbon atom on the thiazole ring, followed by quenching with a chlorine source. For instance, reacting 2,4-dichlorothiazole (B1313550) with n-butyllithium at low temperatures can lead to lithiation at the 5-position, which can then be iodinated. vulcanchem.com A similar principle could be applied for chlorination.

Starting Material Control: The choice of the starting material is crucial. Synthesizing the desired isomer can be more straightforward if one starts with a precursor that already has substituents in the correct positions to direct the chlorination as desired. For example, the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde (B121946) is achieved by reacting 2,4-thiazolidinedione (B21345) with dimethylformamide and phosphorus oxychloride. google.comgoogle.com This demonstrates how a specific starting material can lead to a particular dichlorothiazole isomer.

The synthesis of other dichlorothiazole isomers, such as 2,4-dichlorothiazole and 2,5-dichlorothiazole, also requires careful control of reaction conditions to achieve the desired regiochemistry.

Reactivity and Transformation Chemistry of 4,5 Dichlorothiazole

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient nature of the thiazole (B1198619) ring, amplified by the presence of two electron-withdrawing chlorine atoms, makes 4,5-dichlorothiazole a candidate for nucleophilic aromatic substitution (NAS). In these reactions, a nucleophile replaces one of the halogen atoms. The regioselectivity of this substitution—whether the nucleophile attacks the C4 or C5 position—is governed by a combination of electronic and steric factors. Generally, in dihalogenated heterocycles, the position of substitution is influenced by the stability of the negatively charged intermediate (Meisenheimer complex). wikipedia.orgconsensus.app

Amination and Alkylation Reactions at Halogenated Centers

The introduction of nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental transformation in the synthesis of bioactive compounds. nih.govnumberanalytics.com While direct examples of amination on this compound are not extensively documented in readily available literature, studies on analogous di- and polyhalogenated heterocycles provide significant insight. For instance, the reaction of 2,4-dichloropyridines typically favors substitution at the C4 position. rsc.org In related thiazole systems, such as 4,5-dichloro-2-fluorothiazole, nucleophilic attack by diethyl amine has been shown to occur at the C2 position, displacing the more reactive fluorine atom. organic-chemistry.org This suggests that the reactivity of the leaving group is a critical factor. For this compound, where both leaving groups are identical, the inherent electronic properties of the C4 and C5 positions would dictate the outcome. Theoretical studies on related polyhalogenated thiazoles suggest that the C5 position is generally more susceptible to nucleophilic attack than the C4 position, although this can be influenced by reaction conditions and the nature of the nucleophile. organic-chemistry.org

Alkylation, involving the introduction of an alkyl group, can also proceed via nucleophilic substitution, typically using organometallic reagents. However, these transformations are more commonly achieved via cross-coupling reactions due to the often harsh conditions required for direct NAS with carbanions.

Thiolation and Oxygenation Pathways

The displacement of chloride by sulfur (thiolation) and oxygen (oxygenation) nucleophiles provides access to important classes of substituted thiazoles. Thiolation is typically achieved by reacting the halo-heterocycle with a thiol in the presence of a base. libretexts.org This pathway is crucial for creating C-S bonds, which are prevalent in many pharmaceutical agents. Similarly, oxygenation with alkoxides (like methoxide (B1231860) or ethoxide) or phenoxides can be used to synthesize alkoxy- or aryloxy-thiazoles. commonorganicchemistry.commdpi.com

For this compound, these reactions would yield 4-chloro-5-thio- or 4-chloro-5-oxy-thiazole derivatives as the initial products, assuming preferential substitution at the C5 position. The general conditions for such reactions on activated aryl halides involve a polar aprotic solvent and a suitable base to deprotonate the nucleophile. libretexts.org

Functionalization with Carbon Nucleophiles (e.g., Cyano, Carboxy, Alkynyl)

Introducing carbon-based functional groups via NAS is a powerful tool for extending the carbon skeleton. The cyanation of aryl halides, for example, provides access to nitriles, which are versatile intermediates. nih.govresearchgate.netsigmaaldrich.com While palladium-catalyzed methods are now common, direct nucleophilic displacement of a halide by a cyanide salt can occur on highly activated substrates. Research on 4,5-dichloro-2-fluorothiazole showed that a fluoride (B91410) at the C2 position could be displaced by a cyanide ion. organic-chemistry.org This indicates that if the C4 or C5 positions of this compound are sufficiently activated, a similar reaction could be feasible.

Direct carboxylation via NAS is less common. The introduction of an alkynyl group is typically performed via Sonogashira cross-coupling due to the strong basicity of acetylides, which can lead to side reactions under NAS conditions. researchgate.net

Regioselectivity and Chemoselectivity in Bis-Substitution Reactions

When both chlorine atoms on this compound are substituted, controlling the regioselectivity (which position reacts first) and chemoselectivity (using two different nucleophiles) is key. In many dihaloheterocycles, the first substitution deactivates the ring towards a second substitution, often requiring more forcing conditions for the second step.

Achieving selective bis-substitution with two different nucleophiles would typically involve a sequential approach: the first nucleophile is introduced under controlled conditions to yield the monosubstituted product, which is then isolated and subjected to reaction with a second, different nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation, and they represent a major avenue for the functionalization of this compound. organic-chemistry.orgharvard.edu These reactions generally proceed under milder conditions than NAS and tolerate a wider range of functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)

Palladium-catalyzed reactions are the most common type of cross-coupling used with halo-heterocycles. organic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the catalyst. harvard.edu

Suzuki-Miyaura Coupling: This reaction couples the halo-heterocycle with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. numberanalytics.comresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents. Studies on related 2,4-dibromothiazole (B130268) have shown that cross-coupling occurs preferentially at the C2 position, but subsequent coupling at C4 is possible. organic-chemistry.org For 2,4,5-tribromothiazole, a sequential, site-selective Suzuki coupling has been developed, showing the following order of reactivity: C2 > C5 > C4. organic-chemistry.org This provides a strong indication that for this compound, the C5-chloro group would likely be more reactive than the C4-chloro group in Suzuki couplings.

Sonogashira Coupling: This reaction forms a C-C bond between the halo-heterocycle and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. commonorganicchemistry.comnih.gov It is the premier method for synthesizing arylalkynes. The regioselectivity on dihaloheterocycles often follows that of the Suzuki coupling, allowing for selective alkynylation. tcichemicals.com

Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner. organic-chemistry.org While effective and versatile, the toxicity of the tin reagents and byproducts has led to its decreased use in favor of the Suzuki reaction. Nevertheless, it has been used to investigate the reactivity of the 4- and 5-positions of thiazoles. organic-chemistry.org

Negishi Coupling: This coupling involves an organozinc reagent and is known for its high reactivity and functional group tolerance. nih.gov It is particularly useful for creating C(sp³)–C(sp²) bonds. The principles of regioselectivity are similar to other palladium-catalyzed couplings, governed by the relative ease of oxidative addition at the different C-Cl bonds. tcichemicals.com

The following table summarizes representative conditions for these cross-coupling reactions as applied to halo-heterocycles, which serve as a guide for the functionalization of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/Water | 80-120 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Often not required) | Toluene, DMF | 80-110 °C |

| Negishi | Organozinc (R-ZnCl) | Pd₂(dba)₃/Ligand | (Often not required) | THF, NMP | 60-80 °C |

This table presents generalized conditions based on literature for various halo-heterocycles and serves as a starting point for reactions with this compound.

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to this compound allows for the introduction of diverse substituents. These reactions often offer advantages in terms of cost and reactivity compared to their palladium-catalyzed counterparts.

Recent advancements have demonstrated the utility of nickel catalysis in activating otherwise unreactive C-Cl bonds. While specific examples detailing the nickel-catalyzed cross-coupling of this compound are not extensively documented in the provided results, the general principles of nickel catalysis suggest its potential for selective functionalization. nih.govorgsyn.org For instance, in related systems, nickel catalysts have been shown to effectively couple aryl halides with alkyl halides, a transformation that is increasingly important in medicinal chemistry for the introduction of alkyl fragments. orgsyn.orgnih.gov The mechanism of these cross-electrophile couplings often involves the generation of radical intermediates, providing a complementary approach to traditional cross-coupling pathways. orgsyn.org Furthermore, photochemical methods in conjunction with nickel catalysis have enabled enantioselective cross-coupling reactions under mild conditions, expanding the toolkit for creating chiral molecules. nih.gov

The regioselectivity of cross-coupling on polyhalogenated heterocycles is a crucial aspect. In many cases, the site of oxidative addition of the metal catalyst is the selectivity-determining step. baranlab.org For thiazole systems, the reactivity order is generally C2 > C5 > C4, suggesting that in the absence of other directing groups, the C2 position is the most susceptible to substitution. researchgate.net However, the presence of two chlorine atoms at the C4 and C5 positions of this compound presents a unique case. The electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, as well as the two chlorine substituents, will dictate the preferred site of reaction. nih.gov

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, including the venerable Ullmann reaction, have a long history in organic synthesis and continue to be refined for modern applications. beilstein-journals.org These methods are particularly effective for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. beilstein-journals.orgwpmucdn.com

The application of copper catalysis to halogenated thiazoles allows for the introduction of a variety of functional groups. For instance, copper-catalyzed C-S cross-coupling of heterocycles with thiols has been developed as a direct method for C-H bond functionalization, and similar principles can be applied to C-Cl bonds. wpmucdn.com Mechanistic studies suggest the involvement of a copper-thiolate complex as a key reactive intermediate. wpmucdn.com

In the context of this compound, copper-mediated reactions could be employed to introduce amine, ether, or thioether functionalities. The choice of ligands, bases, and solvents is critical for achieving high yields and selectivity. beilstein-journals.orgwpmucdn.com For example, the use of bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) has been shown to be effective in promoting copper-catalyzed C-S bond formation. wpmucdn.com While specific examples for this compound are not abundant in the provided search results, the general reactivity patterns of copper catalysis suggest that both C4-Cl and C5-Cl bonds could potentially be targeted for substitution, with the regioselectivity influenced by the specific reaction conditions and the nature of the coupling partner. beilstein-journals.orgrsc.org

Table 1: Comparison of Nickel and Copper-Catalyzed Cross-Coupling

| Feature | Nickel-Catalyzed Cross-Coupling | Copper-Mediated Coupling Reactions |

| Typical Bond Formed | C-C, C-Heteroatom | C-N, C-O, C-S |

| Common Substrates | Aryl/heteroaryl halides, alkyl halides | Aryl/heteroaryl halides, amines, alcohols, thiols |

| Key Intermediates | Ni(0)/Ni(II) or radical species orgsyn.org | Cu(I)/Cu(III) or Cu-thiolate complexes wpmucdn.com |

| Advantages | Cost-effective, can activate C-Cl bonds, useful for C(sp²)-C(sp³) coupling orgsyn.org | Excellent for C-heteroatom bond formation, mild conditions with modern catalysts beilstein-journals.org |

| Challenges | Regioselectivity in polyhalogenated systems baranlab.org | Stoichiometric amounts of copper in older methods, regioselectivity beilstein-journals.org |

Mechanistic Insights into Cross-Coupling Processes

The mechanism of transition metal-catalyzed cross-coupling reactions is a complex interplay of elementary steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov The regioselectivity of these reactions on polyhalogenated heterocycles is often governed by the initial oxidative addition step. baranlab.orgnih.gov

For palladium-catalyzed reactions, which share mechanistic similarities with nickel-catalyzed processes, the oxidative addition is influenced by both the electronic properties and the steric environment of the carbon-halogen bond. nih.gov The LUMO of the heterocycle and the HOMO of the metal species play a crucial role in determining the site of reaction. baranlab.org In many five-membered heterocycles, oxidative addition is favored at the C2 and C5 positions due to their higher electrophilicity. nih.gov

In the case of this compound, the relative reactivity of the C4-Cl and C5-Cl bonds in cross-coupling reactions will depend on a combination of these electronic and steric factors. The electron-withdrawing nature of the nitrogen atom and the influence of the sulfur atom create a unique electronic landscape within the thiazole ring. sciepub.com

Mechanistic studies on copper-catalyzed reactions have also provided valuable insights. For example, in C-S coupling reactions, evidence points towards the formation of a copper-thiolate complex as the active catalytic species. wpmucdn.com The reaction can proceed through various pathways, including single electron transfer (SET), hydrogen atom abstraction (HAA), σ-bond metathesis, or oxidative addition/reductive elimination. wpmucdn.com Understanding these mechanistic details is crucial for optimizing reaction conditions and controlling the selectivity of the transformation.

Organometallic Reactions and Lithiation Chemistry

Organometallic reagents, particularly organolithium compounds, are powerful tools for the functionalization of heterocyclic systems. libretexts.org The high reactivity of these reagents allows for the deprotonation of weakly acidic protons or for metal-halogen exchange, creating nucleophilic centers that can react with a wide range of electrophiles. libretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common strategy for the regioselective functionalization of halogenated heterocycles. rsc.org In this reaction, an organolithium reagent, typically n-butyllithium or sec-butyllithium, is used to replace a halogen atom with a lithium atom. The position of the exchange is influenced by the relative stability of the resulting organolithium species and the kinetic acidity of the protons on the ring.

For di- and polyhalogenated thiazoles, the site of metal-halogen exchange can be controlled by the choice of organolithium reagent and the reaction conditions. For example, in 2,5-dibromo-4-chlorothiazole, reaction with n-butyllithium in THF at -78°C occurs selectively at the C5-position. researchgate.net This selectivity is attributed to the greater ease of exchange of bromine over chlorine and the directing effect of the sulfur atom.

In the case of this compound, metal-halogen exchange would likely occur at either the C4 or C5 position. The relative reactivity of these two positions would depend on the specific reaction conditions. The resulting lithiated species can then be trapped with various electrophiles to introduce new functional groups.

Subsequent Reactions with Electrophiles

Once the lithiated thiazole intermediate is formed, it can react with a variety of electrophiles to introduce a wide range of functional groups. libretexts.org This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile method for the synthesis of substituted thiazoles.

Common electrophiles used in these reactions include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide: To introduce a carboxylic acid group. researchgate.net

Alkyl Halides: To introduce alkyl substituents.

Disulfides: To form thioethers. rsc.org

Iodine: To introduce an iodine atom, which can be further functionalized via cross-coupling reactions. vulcanchem.com

For example, the lithiation of 2,4-dichlorothiazole (B1313550) at the C5 position, followed by quenching with iodine, is a standard method for the synthesis of 2,4-dichloro-5-iodothiazole. vulcanchem.com This highlights the utility of this approach for preparing more complex halogenated thiazoles that can serve as substrates for further transformations.

Table 2: Examples of Electrophilic Quench Reactions of Lithiated Thiazoles

| Lithiated Thiazole | Electrophile | Product | Reference |

| 2,4-Dichloro-5-lithiothiazole | Iodine (I₂) | 2,4-Dichloro-5-iodothiazole | vulcanchem.com |

| 2-Bromo-4-chloro-5-lithiothiazole | Various | 2-Bromo-4-chloro-5-substituted thiazoles | researchgate.net |

| Lithiated trichlorothiazole | Carbon dioxide (CO₂) | 2-Carboxy-4,5-dichlorothiazole | researchgate.net |

Oxidation and Reduction Chemistry

The transformation of functional groups attached to the this compound scaffold through oxidation and reduction reactions is a key strategy for the synthesis of various derivatives. Research has primarily focused on the manipulation of substituents at the 2-position of the thiazole ring.

Oxidation Reactions

The oxidation of alcohol and aldehyde moieties at the 2-position of the this compound ring is a common method for producing the corresponding carboxylic acids. These carboxylic acid derivatives are valuable intermediates for creating molecules with enhanced solubility or for further functionalization.

For instance, 4,5-dichloro-2-thiazolecarboxylic acid can be synthesized by oxidizing this compound-2-methanol with potassium permanganate (B83412) (KMnO₄) in an acidic medium. vulcanchem.com Similarly, the aldehyde group in 4,5-dichloro-2-thiazolecarboxaldehyde (B2484744) is readily oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide (CrO₃). The resulting 4,5-dichloro-2-thiazolecarboxylic acid is a key building block for more complex molecules.

In a different context, the metabolic stability of derivatives can be influenced by their substitution pattern. For example, the presence of a 2-fluorophenyl group on the this compound ring has been shown to reduce its susceptibility to cytochrome P450-mediated oxidation, which can enhance its persistence in biological systems. vulcanchem.com

Reduction Reactions

The reduction of functional groups on the this compound ring provides access to alcohol intermediates, which are useful for subsequent reactions. The aldehyde group of 4,5-dichloro-2-thiazolecarboxaldehyde can be reduced to form 4,5-dichloro-2-thiazolemethanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

While not involving the this compound core directly, related studies on chlorinated isothiazoles have demonstrated the selective reduction of a carboxy group to a hydroxymethyl group using reagents like borane (B79455) (BH₃) or sodium triacetoxyhydridoborate, highlighting methods that could potentially be adapted. researchgate.net

Table 1: Summary of Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4,5-Dichloro-2-thiazolemethanol | Potassium Permanganate (KMnO₄) | 4,5-Dichloro-2-thiazolecarboxylic acid | Oxidation | vulcanchem.com |

| 4,5-Dichloro-2-thiazolecarboxaldehyde | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 4,5-Dichloro-2-thiazolecarboxylic acid | Oxidation | |

| 4,5-Dichloro-2-thiazolecarboxaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4,5-Dichloro-2-thiazolemethanol | Reduction |

Photochemical and Electrochemical Transformations

The response of this compound and its derivatives to light and electric current represents an area of specialized chemical transformations.

Photochemical Transformations

Direct research on the photochemical reactions of this compound is not extensively documented in the available literature. However, the photochemical behavior of the broader thiazole class suggests potential reactivity. Thiazole derivatives have been investigated for their use as photocages for biomolecules like amino acids and peptides. rsc.org In these applications, UV irradiation is used to induce a photorelease mechanism, cleaving the bond between the thiazole-containing fluorophore and the biomolecule. rsc.org This indicates that the thiazole ring system can be rendered photolabile.

General principles of photochemistry suggest that compounds with aromatic systems and heteroatoms, like this compound, could undergo transformations such as photoisomerization or photodissociation upon absorption of UV light. vedantu.comnih.gov The presence of photo-dissociable carbon-chlorine bonds could also lead to the formation of radical species under irradiation. nih.gov However, specific studies are required to determine the precise photochemical pathways for this compound.

Electrochemical Transformations

The electrochemical behavior of thiazoles has been explored, often focusing on derivatives containing redox-active functional groups. The electron-deficient nature of the this compound ring, due to the two chlorine substituents, is expected to influence its reduction and oxidation potentials.

Studies on related structures provide insight into potential electrochemical reactions. For example, the electrochemical reduction of thiazoles bearing hydrazone substituents has been investigated using cyclic voltammetry. chem-soc.si These studies propose that the reduction occurs via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism involving irreversible electron transfer steps. chem-soc.si

Furthermore, the electrochemical oxidation of phenolic thiazoles has been studied to understand their antioxidant mechanisms. mdpi.com The oxidation of a catechol moiety attached to a thiazole ring can be observed as a two-electron peak in voltammetry, corresponding to its conversion to an o-benzoquinone. beilstein-journals.org While these examples involve reactions of substituents rather than the this compound core itself, they demonstrate that the thiazole ring can act as a stable scaffold for electrochemically active groups. The development of electrosynthesis methods offers a green alternative to traditional redox chemistry for functionalizing such heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Electrochemical Reactions of Thiazole Derivatives

| Thiazole Derivative Type | Electrochemical Process | Observed Transformation | Technique | Reference |

| Hydrazone-substituted thiazoles | Reduction | Reduction of the C=N-NH group | Cyclic Voltammetry | chem-soc.si |

| Catechol-substituted thiazoles | Oxidation | Oxidation of the catechol moiety to o-benzoquinone | Voltammetry | beilstein-journals.org |

| Thioether-substituted catechols with thiazole fragments | Oxidation | Oxidation of catechol and sulfide (B99878) fragments | Microelectrolysis | beilstein-journals.org |

Synthetic Utility of 4,5 Dichlorothiazole As a Key Building Block

Precursor in Heterocyclic Synthesis

The dichlorinated thiazole (B1198619) framework is a key starting point for the synthesis of numerous other heterocyclic compounds. The two chlorine atoms provide reactive handles that can be selectively or sequentially functionalized, allowing for the controlled construction of intricate molecular structures.

The chlorine atoms on the 4,5-Dichlorothiazole ring are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This reactivity allows for the synthesis of diverse substituted thiazole derivatives.

The reactivity of the halogen atoms can differ based on their position on the thiazole ring. For instance, in 2,5-dichlorothiazole, the chlorine at the C-2 position is generally more reactive towards nucleophiles like sodium methoxide (B1231860) than the one at C-5. rsc.org However, the 4,5-dichloro isomer offers distinct reactivity patterns that chemists can exploit. The electron-deficient nature of the ring, amplified by the two chlorine atoms, facilitates reactions such as Suzuki-Miyaura coupling. vulcanchem.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups to the thiazole core. vulcanchem.comnih.gov

For example, this compound can be coupled with boronic esters to create substituted thiazoles with regioselective control. vulcanchem.com Furthermore, derivatives like 2,4-dichlorothiazole-5-carbaldehyde undergo reactions with nucleophiles to form a variety of structures. This aldehyde can be converted into an acetal, which upon reaction with n-butyl lithium and carbon dioxide, can be carboxylated, demonstrating the potential for functional group interconversion. googleapis.com

Another important derivative, 2,4-dichlorothiazole (B1313550), is used as a building block for creating libraries of compounds for drug discovery. chemshuttle.com Its chlorine atoms can be replaced in nucleophilic substitution reactions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

| Reactant | Reagent/Catalyst | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Arylboronic esters / Palladium catalyst | Aryl-substituted thiazoles | Suzuki-Miyaura Coupling | vulcanchem.com |

| 2,4-Dichlorothiazole-5-carbaldehyde | Piperidine | 4-Chloro-2-piperidinyl-thiazole-5-carbaldehyde | Nucleophilic Substitution | scispace.com |

| 2,4-Dichlorothiazole-5-carbaldehyde | Semicarbazide | 2-[(2,4-Dichlorothiazol-5-yl)methylene]hydrazinecarboxamide | Condensation | asianpubs.org |

This compound and its derivatives are instrumental in constructing fused heterocyclic systems, where the thiazole ring is annulated with another ring, such as pyridine (B92270) or pyrimidine (B1678525). These fused systems are prevalent in many biologically active compounds.

Thiazolopyridines: These structures can be synthesized from precursors derived from dichlorothiazoles. For instance, the thiazolopyridine known as AV25R was synthesized from a reaction involving 3-(Dichloroacetyl)chromone and an enamine, highlighting a pathway to this class of fused heterocycles. nih.gov Thiazolopyridines exist in various isomeric forms, including thiazolo[4,5-b]pyridine, thiazolo[4,5-c]pyridine, and thiazolo[5,4-b]pyridine, and are considered bioisosteres of purines. google.comresearchgate.net

Thiazolopyrimidines: The synthesis of thiazolopyrimidines often involves the cyclization of functionalized thiazole precursors or the reaction of pyrimidine derivatives with reagents that build the thiazole ring. mdpi.comijnc.irresearchgate.net For example, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates can react with bromomalononitrile to form ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. mdpi.com These reactions provide access to a core structure found in compounds with potential as kinase inhibitors and adenosine (B11128) receptor antagonists. nih.govnih.gov The synthesis of these fused systems can be achieved through multi-step sequences or one-pot procedures, sometimes utilizing microwave assistance to improve efficiency. mdpi.com

Beyond simple bicyclic systems, this compound serves as a foundational scaffold for creating more complex, multi-ring structures. Its derivatives can be elaborated through sequential reactions to build intricate polycyclic frameworks.

One notable example is the synthesis of thiazolo[5,4-d]thiazoles, which are rigid, planar molecules with extended π-conjugated systems. researchgate.netmdpi.com These compounds can be synthesized through the condensation of dithiooxamide (B146897) with aldehydes derived from dichlorothiazoles. researchgate.net For example, one-pot condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde leads to the formation of 2,5-bis(4,5-dichloro-1,2-thiazol-3-yl) vulcanchem.comCurrent time information in Bangalore, IN.thiazolo[5,4-d] vulcanchem.comCurrent time information in Bangalore, IN.thiazole. researchgate.net

Furthermore, dichlorothiazole derivatives are used to synthesize novel pyrimido[4,5-b] vulcanchem.comCurrent time information in Bangalore, IN.diazepines. The reaction of α,β-unsaturated carbonyl compounds derived from 2,4-dichlorothiazol-5-carbaldehyde with diaminopyrimidines yields these seven-membered heterocyclic systems, which have shown potential as antitumor and antifungal agents. conicet.gov.ar The versatility of the dichlorothiazole scaffold allows for the systematic construction of diverse and complex polycyclic systems with a wide range of potential applications.

Construction of Fused Thiazole Ring Systems (e.g., Thiazolopyridines, Thiazolopyrimidines)

Application in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a critical intermediate in multi-step synthetic sequences. youtube.comlibretexts.orgleah4sci.com Its functional handles allow for its incorporation into a larger molecule, which is then further modified in subsequent steps. This strategic approach is fundamental to the synthesis of complex target molecules in fields like medicinal chemistry and materials science.

For instance, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives containing a dichlorothiazole substituent involves a multi-step process. asianpubs.org The synthesis begins with the preparation of 2,4-dichloro(1,3-thiazole)-5-carboxaldehyde, which is then reacted with semicarbazide. The resulting hydrazinecarboxamide undergoes cyclization to form an amino-oxadiazole, which can be further functionalized. asianpubs.org Each step builds upon the previous one, with the dichlorothiazole moiety serving as the core structural element.

Contribution to the Generation of Chemical Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening in drug discovery and materials science. This compound and its isomers are valuable scaffolds for DOS due to the differential reactivity of their chlorine atoms, which allows for the programmed introduction of various substituents.

The ability to perform selective cross-coupling reactions at different positions on the thiazole ring is a powerful tool for generating molecular diversity. nih.gov For example, by controlling reaction conditions, one can selectively substitute the chlorine at either the C4 or C5 position, and then functionalize the remaining position in a subsequent step. This approach can rapidly generate a large number of analogues from a single starting material.

The creation of polymer libraries through the conjugation of functional groups to a polymer scaffold is another application of DOS principles. nih.gov While not directly involving this compound, the concept of using a core structure to generate a diverse library is analogous. The dichlorothiazole core provides a rigid and predictable framework upon which to build diversity, making it an attractive starting point for creating libraries of compounds for screening against biological targets or for identifying novel material properties.

Role in the Synthesis of Advanced Organic Materials (e.g., Precursors for Conjugated Systems, Polymers)

The electronic properties of the thiazole ring make this compound a useful precursor for advanced organic materials, particularly those based on conjugated systems. These materials have applications in electronics, such as in organic field-effect transistors (OFETs) and organic solar cells.

The synthesis of ladder-type conjugated polymers, which are known for their rigid and planar structures, can be achieved using precursors that are later cyclized. yonsei.ac.kr The planarity of these systems leads to extended π-conjugation, which is desirable for charge transport. yonsei.ac.kr Dichlorothiazole derivatives can be incorporated into precursor polymers, which are then transformed into the final conjugated material. nih.govrsc.org For example, thiazolo[5,4-d]thiazoles, synthesized from dichlorothiazole-derived aldehydes, form a rigid and electron-deficient backbone that is stable and has tunable electronic properties, making them suitable for use in organic electronics. researchgate.netmdpi.com

Furthermore, this compound has been mentioned in the context of photopolymerizable compositions, where it or a derivative could act as a dye precursor or be part of a polymer structure that changes its properties upon exposure to light. epo.org The ability to create high-molecular-weight conjugated polymers without the need for solubilizing side chains is a significant advantage of using a precursor-based approach. nih.govrsc.org

| Material Class | Precursor/Scaffold | Key Synthetic Step | Potential Application | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazoles | 4,5-Dichloro-1,2-thiazole-3-carbaldehyde | Condensation with dithiooxamide | Organic electronics, Dyes | researchgate.netmdpi.com |

| Ladder-type Conjugated Polymers | Soluble precursor polymers | Chemical or thermal cyclization | Organic Field-Effect Transistors (OFETs) | yonsei.ac.kr |

| Photopolymerizable Compositions | This compound | Polymerization/Conjugation | Recording materials | epo.org |

Computational and Theoretical Investigations of 4,5 Dichlorothiazole

Electronic Structure and Reactivity Prediction

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure of 4,5-dichlorothiazole. mdpi.comresearchgate.net The molecule's planar geometry, combined with the presence of electron-withdrawing chlorine atoms, significantly influences its electronic properties and reactivity in various chemical reactions, including electrophilic substitution and cross-coupling reactions. vulcanchem.com

The electronic structure of thiazole (B1198619) derivatives is often studied by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.uk The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical stability of a molecule. For instance, a derivative, 4,5-dichloro-2-(2-fluorophenyl)thiazole (B11802658), was found to have a HOMO-LUMO gap of 4.2 eV, indicating high chemical stability. vulcanchem.com The distribution of these orbitals also helps in predicting the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) analysis is another technique used to predict reactive sites. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the thiazole ring creates distinct electrophilic sites, making it susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of a this compound Derivative

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | DFT |

| Binding Affinity (E. coli Dihydrofolate Reductase) | -9.8 kcal/mol | Molecular Docking |

Data derived from a study on 4,5-dichloro-2-(2-fluorophenyl)thiazole. vulcanchem.com

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org These studies allow for the mapping of the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energies. sumitomo-chem.co.jpsmu.edu

For example, in multi-step reactions, DFT calculations can determine the rate-limiting step. In a study on the formation of a vulcanchem.commdpi.comdithiolo[3,4-b]pyridine ring system, which can be related to thiazole chemistry, the rate-limiting step was identified as a cyclization process with a calculated activation barrier of 28.8 kcal/mol. mdpi.com This kind of detailed mechanistic insight is crucial for optimizing reaction conditions and improving yields.

The investigation of transition states provides a deeper understanding of how bonds are formed and broken during a reaction. sumitomo-chem.co.jp By analyzing the geometry and energy of transition states, chemists can predict the stereochemical and regiochemical outcomes of reactions. For instance, in site-selective cross-coupling reactions of polyhalogenated heteroarenes, the preference for reaction at a particular halogenated site can be rationalized by analyzing the stability of the transition state intermediates. nih.gov

Molecular Orbital Analysis and Bonding Characteristics

A detailed analysis of the molecular orbitals (MOs) of this compound provides a comprehensive picture of its bonding characteristics. uni-muenchen.delasalle.edu The thiazole ring itself is an aromatic system, and the introduction of two chlorine atoms significantly modifies the electronic distribution within the ring.

Natural Bond Orbital (NBO) analysis is another computational technique used to study bonding interactions within a molecule. researchgate.net NBO analysis can provide information about charge transfer interactions between filled and vacant orbitals, which are indicative of the strength and nature of chemical bonds.

In Silico Design of Novel this compound Derivatives

Computational methods are increasingly used for the in silico design of novel molecules with specific properties. nih.govmdpi.comijrpas.com By starting with the this compound scaffold, researchers can computationally screen a large number of virtual derivatives to identify candidates with enhanced activity for various applications, such as pharmaceuticals and materials science. google.com

The process often involves creating a library of virtual compounds by adding different functional groups to the core structure. These virtual compounds are then subjected to computational screening, which can include molecular docking to predict binding affinity to a biological target, or calculation of electronic properties to predict reactivity or spectroscopic behavior. ijrpas.comnih.gov

For example, in drug design, molecular docking studies can predict how well a designed molecule will fit into the active site of a target protein. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and experimental testing, saving significant time and resources. Structure-activity relationship (SAR) studies can also be guided by computational analysis, helping to understand how different substituents influence the biological activity of the compounds. mdpi.com

Table 2: Example of In Silico Screening Parameters for Thiazolidine (B150603) Derivatives

| Compound | Docking Score (kcal/mol) | Predicted Activity |

|---|---|---|

| TD1 | -8.4 | Potential Alpha-Amylase Inhibitor |

| TD2 | -8.2 | Potential Alpha-Amylase Inhibitor |

Data from a study on the in silico design of thiazolidine derivatives. ijrpas.com

Spectroscopic Property Prediction (e.g., Vibrational, Electronic) for Mechanistic Understanding

Computational methods can accurately predict various spectroscopic properties, such as vibrational (IR) and electronic (UV-Vis) spectra. nih.gov These predictions are invaluable for interpreting experimental spectra and can provide further insight into the structure and bonding of this compound and its derivatives.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. acs.orgnih.gov For instance, the characteristic stretching vibrations of the C-Cl bonds and the thiazole ring can be calculated and compared with experimental data to confirm the structure of a synthesized compound. vulcanchem.com

Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra. nih.gov By calculating the energies of electronic transitions, it is possible to predict the wavelengths of maximum absorption (λmax). These calculations can help to understand the effect of different substituents on the color and photophysical properties of thiazole derivatives. For example, a study on thiazolo[5,4-d]thiazole (B1587360) derivatives showed that introducing electron-donating or electron-withdrawing groups led to significant red-shifts in their absorption and emission peaks. nih.gov

Analytical Methodologies in 4,5 Dichlorothiazole Research

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation (e.g., GC, HPLC)

Chromatographic methods are indispensable tools in the synthesis and analysis of 4,5-dichlorothiazole derivatives. journalagent.comthermopedia.com They allow for the effective separation of complex mixtures, which is critical for monitoring reaction progress, isolating desired products, and quantifying components. journalagent.com The two most prominent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). thermopedia.com

Gas Chromatography (GC): GC is particularly suited for the analysis of volatile and thermally stable compounds. journalagent.com In the context of this compound research, GC, often coupled with a Mass Spectrometry (MS) detector (GC-MS), is used to separate and identify reactants, intermediates, and products in a reaction mixture. innovatechlabs.com The sample is vaporized and transported through a capillary column by an inert carrier gas. innovatechlabs.com Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column walls. innovatechlabs.com Non-polar capillary columns with a stationary phase like diphenyl dimethyl polysiloxane are commonly used for the separation of halogenated heterocyclic compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant and versatile separation technique used for non-volatile or thermally sensitive compounds. researchgate.net It is widely used for both the analysis and purification of this compound derivatives. researchgate.net The separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. globalresearchonline.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for these analyses. ejgm.co.uk In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water with organic solvents such as acetonitrile (B52724) or methanol. ejgm.co.ukresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously. ejgm.co.uknih.gov

The selection of chromatographic conditions is crucial for achieving a successful separation. Key parameters that are optimized during method development include the column type, mobile phase composition, flow rate, and detector wavelength. researchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase | Detector | Application |

|---|---|---|---|---|

| GC | Diphenyl dimethyl polysiloxane (non-polar capillary) | Inert Gas (e.g., Helium, Nitrogen) | MS, FID | Separation of volatile reaction components and byproducts. |

| HPLC | Reversed-Phase C8 or C18 | Acetonitrile/Water or Methanol/Water mixtures | DAD, PDA, MS | Reaction monitoring, product isolation, and purity analysis. ejgm.co.uknih.gov |

Mass Spectrometry for Structural Elucidation of Transformation Products

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. innovatechlabs.com When coupled with a separation technique like GC or LC, it becomes a primary tool for identifying reaction products and elucidating their structures. mdpi.comnist.gov

In the analysis of this compound transformation products, MS helps to confirm the identity of synthesized molecules by matching the observed molecular ion peak with the calculated molecular weight. vulcanchem.com For instance, in electrospray ionization (ESI) mass spectra, derivatives often show a prominent [M+H]⁺ ion peak. tubitak.gov.tr

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. nih.gov In this technique, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. nih.gov For example, studies on related isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles have demonstrated that fragmentation pathways can reveal the core heterocyclic structure and the nature of its substituents. nih.gov A common fragmentation for some nitrogen-containing heterocycles is the loss of a nitrogen molecule (N₂). nih.gov The resulting fragment ions provide clues to the compound's structural backbone. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments, which further aids in structural confirmation. nih.gov

| Ionization Technique | Observed Ion | Information Obtained | Reference Example |

|---|---|---|---|

| Electron Ionization (EI) | Molecular Ion (M⁺), Fragment Ions | Molecular weight and characteristic fragmentation pattern. | Analysis of a 4,5-dichloro-2-(2-fluorophenyl)thiazole (B11802658) derivative showed a molecular ion peak at m/z 252.55. vulcanchem.com |

| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) | Confirms molecular weight of polar compounds. | Used to identify various thiazolyl-2,4-thiazolidinedione compounds. tubitak.gov.tr |

| ESI-MS/MS | Product ions from fragmentation | Detailed structural information, differentiation of isomers. | Studies on related heterocycles show characteristic losses, such as N₂, to identify the core structure. nih.gov |

X-ray Crystallography for Definitive Structural Confirmation of Derivatives

X-ray crystallography is an experimental science that provides unambiguous confirmation of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It is the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles, which is invaluable for characterizing novel derivatives of this compound. wikipedia.org

The technique involves three main steps: first, growing a single crystal of high quality; second, placing the crystal in an intense X-ray beam to produce a diffraction pattern; and third, analyzing the diffraction data to calculate a model of the electron density and, consequently, the atomic positions within the crystal. wikipedia.org

| Parameter | Description | Example from a Heterocyclic Derivative mdpi.com |

|---|---|---|

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Triclinic |

| Space Group | Describes the symmetry of the crystal structure. | P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Used to generate the final 3D molecular model. |

Purity Assessment and Quantification Techniques for Research-Grade Materials

Ensuring the purity of research-grade this compound and its derivatives is crucial for obtaining reliable and reproducible results in subsequent applications. A combination of chromatographic and elemental analysis techniques is typically used for this purpose.

Chromatographic Purity: HPLC is a primary method for assessing the purity of a synthesized compound. A sample is analyzed under optimized conditions, and the resulting chromatogram shows a major peak for the target compound along with minor peaks for any impurities. The purity is often expressed as a percentage of the total peak area. For research-grade materials, a purity of ≥95% is often the target threshold. HPLC methods for purity analysis are validated according to guidelines from the International Conference on Harmonization (ICH), which includes assessing parameters like linearity, accuracy, precision, and limit of detection (LOD). ejgm.co.uk

Elemental Analysis: Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements (e.g., carbon, hydrogen, nitrogen, sulfur, chlorine). The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence of the compound's identity and high purity. tubitak.gov.tr

| Technique | Principle | Information Provided | Typical Use Case |

|---|---|---|---|

| HPLC-DAD/PDA | Separates components based on partitioning; detection by UV-Vis absorbance. ejgm.co.uknih.gov | Percentage purity based on relative peak area at a specific wavelength. nih.gov | Routine quality control and final product release for research use. |

| Elemental Analysis (C, H, N, S, Cl) | Combustion of the sample and quantification of resulting gases to determine elemental composition. | Confirmation of the empirical/molecular formula by comparing experimental vs. theoretical elemental percentages. | Validation of the identity and stoichiometric purity of a newly synthesized compound. tubitak.gov.tr |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Eco-Friendly Synthesis of 4,5-Dichlorothiazole

Traditional synthetic routes to this compound, such as the direct chlorination of thiazole (B1198619), often rely on harsh reagents like chlorine gas and require stringent temperature controls to prevent over-chlorination. vulcanchem.com The future of its synthesis lies in the adoption of green chemistry principles to enhance safety, reduce waste, and improve energy efficiency.

Key areas of innovation include:

Advanced Catalytic Systems: A significant future goal is the development of catalytic systems that can reduce or eliminate the use of hazardous reagents like gaseous chlorine. vulcanchem.com Research into metal-complex catalysis, which has shown promise in related isothiazole (B42339) chemistry, could lead to more efficient and selective chlorination processes under milder conditions. thieme-connect.com

Alternative Solvents and Reaction Media: The search for safer, greener solvents is a major thrust in modern chemistry. mdpi.com The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, presents a promising alternative to volatile organic compounds (VOCs). mdpi.com These solvents are often biodegradable, non-toxic, and can enhance reaction rates and selectivity. mdpi.com Research into applying DESs for the synthesis of thiazole derivatives is an active area. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Implementing the synthesis of this compound in a flow system could mitigate the hazards associated with exothermic reactions and the handling of toxic gases.

Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasonication can significantly accelerate reaction times and reduce energy consumption. Microwave-assisted synthesis has already proven effective for producing related thiazole structures, suggesting its potential applicability for this compound. mdpi.com

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Parameter | Traditional Method (e.g., Direct Chlorination) | Potential Sustainable Innovations |

|---|---|---|

| Reagents | Chlorine gas, Lewis acids (e.g., FeCl₃) vulcanchem.com | Alternative chlorinating agents, recyclable catalysts vulcanchem.com |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DESs), ionic liquids, or solvent-free conditions thieme-connect.commdpi.com |

| Energy Input | Conventional heating with strict temperature control vulcanchem.com | Microwave irradiation, photocatalysis, electrocatalysis mdpi.comastrazeneca.com |

| Process Type | Batch processing | Continuous flow chemistry |

| Sustainability Profile | Generates significant waste, uses hazardous materials | Reduced waste (higher atom economy), improved safety, lower energy consumption researchgate.net |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

While the established reactivity of this compound centers on nucleophilic substitution and cross-coupling reactions, future research will likely delve into more unconventional transformations to access novel molecular architectures. The electron-deficient nature of the ring, enhanced by the two chlorine atoms, makes it a candidate for a variety of modern synthetic methodologies. vulcanchem.com

Emerging areas of exploration include:

Site-Selective Cross-Coupling: For polyhalogenated heterocycles, achieving site-selectivity in cross-coupling reactions is a significant challenge and a key area of research. nih.gov Developing catalytic systems (e.g., based on palladium or nickel) that can selectively activate the C4 or C5 position would provide a powerful tool for creating diverse libraries of substituted thiazoles. nih.gov

Photocatalysis and Electrocatalysis: Visible-light-mediated photocatalysis and electrocatalysis are powerful, sustainable tools for forging new chemical bonds under mild conditions. astrazeneca.com These methods could enable previously inaccessible transformations on the this compound core, such as C-H functionalization or novel coupling reactions, by generating radical intermediates or accessing different oxidation states. astrazeneca.com

Modern Catalytic Systems: The development of novel catalysts is crucial for expanding the synthetic utility of building blocks like this compound. Research into fast, efficient catalytic systems, such as the formamidinato-titanium complexes used for hydroaminoalkylation, could be adapted for new transformations involving the thiazole ring. nih.gov

Halogen-Dance Reactions: Polysubstituted thiazoles are known to undergo "halogen-dance" reactions, where a halogen atom migrates to a different position on the ring under the influence of a strong base. researchgate.net A deeper investigation of this phenomenon in this compound could provide pathways to previously inaccessible isomers and functionalized derivatives.

Table 2: Emerging Catalytic Systems and Their Potential for this compound

| Catalytic System | Potential Application to this compound | Anticipated Advantage |

|---|---|---|

| Photocatalysis | Selective C-H functionalization, radical-based coupling reactions astrazeneca.com | Mild reaction conditions, novel reactivity pathways, use of light as a traceless reagent astrazeneca.com |

| Electrocatalysis | Reductive or oxidative coupling reactions astrazeneca.com | Avoids stoichiometric chemical oxidants/reductants, high tunability via applied potential astrazeneca.com |

| Site-Selective Metal Catalysis | Differentiated functionalization at C4 vs. C5 positions nih.gov | Precise control over substitution patterns for building molecular complexity nih.gov |

| Titanium-Based Catalysis | Novel hydrofunctionalization reactions (e.g., hydroaminoalkylation) nih.gov | High reaction speed, use of inexpensive and earth-abundant metals nih.gov |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery

Key applications include:

Reaction Optimization: ML models can analyze vast datasets of chemical reactions to predict outcomes, such as yield and selectivity, with high accuracy. nih.govresearchgate.net By training models on data relevant to thiazole chemistry, researchers can use algorithms to suggest optimal reaction conditions (catalyst, solvent, temperature), minimizing the number of experiments needed and reducing waste. beilstein-journals.org

Discovery of New Reactions and Applications: Generative AI models can design novel molecules with desired properties. drugtargetreview.com By providing the this compound scaffold as a starting point, AI could generate new derivatives and predict their biological activity against specific targets (e.g., kinases, viruses) or their potential for use in materials science. drugtargetreview.comnih.gov This accelerates the identification of promising new drug candidates or functional materials. nih.gov

Autonomous Experimentation: The "lab-in-the-loop" concept combines AI, robotics, and high-throughput experimentation. roche.com An AI model could design a set of experiments for functionalizing this compound, a robotic platform would execute them, and the results would be fed back to the AI to refine its models and design the next round of experiments. roche.com This creates a rapid, autonomous cycle of hypothesis, testing, and learning.

Table 3: Role of AI/ML in the Research Lifecycle of this compound

| Research Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis | Predicting optimal reaction conditions and yields researchgate.netbeilstein-journals.org | Higher efficiency, reduced experimental cost, faster process development |

| Derivative Design | Generative models to design novel derivatives with specific properties drugtargetreview.com | Rapid identification of new molecules with high potential for bioactivity or material function |

| Property Prediction | Predicting ADME-Toxicity, biological activity, or material characteristics | Early-stage filtering of unpromising candidates, prioritization of resources |

| Discovery | Autonomous "lab-in-the-loop" platforms for high-throughput screening roche.com | Accelerated discovery of new applications and structure-activity relationships |

Development of Novel Synthetic Applications Beyond Established Domains

While this compound and its derivatives are recognized as valuable intermediates in agrochemistry and medicine, particularly for kinase inhibitors and antimicrobials, their full synthetic potential is far from exhausted. vulcanchem.com Future research will focus on leveraging this scaffold to enter new scientific domains.

Potential new applications include:

Materials Science: The rigid, electron-deficient thiazole ring could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The chlorine atoms provide reactive handles for tuning the electronic properties and morphology of polymers and small molecules.

Complex Heterocycle Synthesis: this compound can serve as a linchpin for constructing more complex, fused heterocyclic systems. For example, it could be a precursor to thiazolo[5,4-d]thiazoles, a class of compounds with growing interest in electronics and biology. mdpi.com

Chemical Biology Probes: Derivatives of this compound could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or affinity labels, these molecules can be used to identify and validate new drug targets.

PROTACs and Molecular Glues: The development of PROteolysis TArgeting Chimeras (PROTACs) is a new frontier in medicine. astrazeneca.com The this compound core could be used as a stable, central scaffold for building these bifunctional molecules, which are designed to selectively degrade disease-causing proteins.

Synergistic Approaches Combining Computational and Experimental Methodologies

The future of chemical research lies in the tight integration of computational and experimental techniques. This synergistic approach allows for a more rational, hypothesis-driven research process, saving time and resources. For this compound, this means moving beyond simple screening to a design-first workflow.

A typical synergistic workflow would involve:

In Silico Design and Screening: The process begins with computational tools. Molecular docking and dynamics simulations are used to predict how virtual libraries of this compound derivatives bind to a specific biological target, such as a bacterial enzyme or a cancer-related protein. researchgate.netmdpi.com

Prioritization and Synthesis: Based on the computational results (e.g., binding affinity, ADME-T properties), the most promising compounds are prioritized for chemical synthesis in the laboratory. researchgate.net

Experimental Validation: The synthesized compounds are then tested in biological assays (in vitro) to measure their actual activity and validate the computational predictions. researchgate.net

Iterative Refinement: The experimental data is used to refine the computational models, improving their predictive power. This feedback loop allows for the design of a second generation of compounds with enhanced properties, creating a cycle of continuous improvement.

This combination of predictive computational modeling and real-world experimental validation represents the most efficient path forward for discovering the next generation of therapeutics and materials derived from the this compound scaffold.

Conclusion

Synthesis of Key Findings and Contributions to Thiazole (B1198619) Chemistry

The chemical compound 4,5-Dichlorothiazole has been established as a pivotal intermediate in the field of organic synthesis, particularly within the domain of thiazole chemistry. Its unique structural arrangement, featuring a five-membered thiazole ring substituted with chlorine atoms at the 4 and 5 positions, imparts significant reactivity that has been extensively leveraged. vulcanchem.com The electron-withdrawing nature of these chlorine substituents creates an electron-deficient ring system, making it highly susceptible to a variety of chemical transformations. vulcanchem.com

Research has demonstrated that this compound is a versatile building block for the synthesis of more complex molecular architectures. Its reactivity profile is dominated by nucleophilic substitution reactions at the chlorinated positions and its utility in metal-catalyzed cross-coupling reactions. vulcanchem.com The compound serves as a crucial precursor for a diverse array of derivatives, including functionalized thiazoles with tailored electronic and steric properties. These derivatives are instrumental in the development of fused heterocyclic systems, such as thieno[2,3-d]thiazoles and pyrimido[4,5-b] diazepines, which are of significant interest in medicinal chemistry. conicet.gov.arrsc.org The study of its reactivity, particularly towards nucleophiles, has provided valuable insights into the fundamental chemical behavior of halogenated thiazoles, contributing to a deeper understanding of reaction mechanisms and substituent effects within this important class of heterocycles. sciepub.comrsc.org

Reiteration of the Enduring Synthetic Significance of this compound

The enduring synthetic significance of this compound lies in its role as a readily accessible and highly reactive scaffold for the construction of novel compounds with valuable biological and material properties. The primary synthetic route to this compound involves the direct chlorination of thiazole, a method that, while effective, requires careful control to manage selectivity. vulcanchem.com

Its importance is underscored by its application in the synthesis of targeted molecules for the pharmaceutical and agrochemical industries. vulcanchem.com In medicinal chemistry, it is a key starting material for developing potential therapeutic agents, including kinase inhibitors and compounds with demonstrated antitubercular, antileishmanial, and antiproliferative activities. vulcanchem.comresearchgate.netsciforum.net The ability to selectively functionalize the thiazole core allows for the systematic modification of molecular structures to optimize biological activity and pharmacokinetic profiles. In the agrochemical sector, it is a precursor to potent fungicides and herbicides, highlighting its economic and industrial relevance. vulcanchem.com The consistent use of this compound in both academic research and industrial applications confirms its status as an indispensable tool in the synthetic chemist's arsenal.

Concluding Remarks on Future Research Trajectories and Impact

Looking ahead, the trajectory of research involving this compound is poised for continued expansion, driven by the persistent demand for novel heterocyclic compounds in drug discovery and materials science. Future investigations should prioritize the development of more sustainable and efficient "green" synthesis methods to access this key intermediate, potentially moving away from the use of chlorine gas towards catalytic approaches. vulcanchem.com

A significant area for future exploration is the continued investigation into its utility in synthesizing diverse molecular libraries for high-throughput screening. The creation of novel derivatives and their evaluation for a broader range of biological activities, including antiviral and antimicrobial properties, remains a promising avenue. vulcanchem.comscispace.com Furthermore, exploring the reactivity of this compound in novel transformations, such as C-H activation or asymmetric catalysis, could unlock new synthetic pathways and lead to the discovery of compounds with unprecedented structural complexity and function. The ongoing study of its derivatives will undoubtedly continue to have a profound impact on the development of new pharmaceuticals and advanced materials, addressing critical challenges in global health and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dichlorothiazole, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves halogenation of thiazole derivatives under controlled conditions. For reproducibility:

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation.

- Purify products via column chromatography or recrystallization, ensuring NMR (¹H/¹³C) and mass spectrometry data align with literature values .

- Key Data :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Halogenation | 65-78 | >98% | |

| Microwave-assisted | 82 | 99% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.

- Spectroscopy : Use ¹H NMR (DMSO-d₆, 400 MHz) to verify aromatic proton signals (δ 7.8–8.2 ppm) and absence of impurities. IR spectroscopy should confirm C-Cl stretches (650–750 cm⁻¹) .

- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with retention time matching standards .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity and volatility.

- Store under inert atmosphere (N₂/Ar) to prevent degradation.

- Monitor stability under varying pH and temperature conditions using accelerated degradation studies .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to analyze frontier molecular orbitals (FMOs) and transition states.

- Compare activation energies for competing pathways to rationalize observed regioselectivity, as demonstrated in analogous indolynes .

- Key Insight : Electron-withdrawing substituents on thiazole may alter electrophilicity, favoring specific adducts. Validate predictions with 2D NMR (COSY, NOESY) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Repeat assays under standardized conditions (e.g., MIC testing for antimicrobial activity).

- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?

- Methodological Answer :

- Synthesize isotopically labeled analogs via deuterated solvents or ¹³C-enriched precursors.

- Track metabolites using LC-MS/MS with selected reaction monitoring (SRM).

- Use kinetic isotope effects (KIEs) to identify rate-determining steps in degradation .

Q. What advanced analytical techniques validate trace impurities in this compound samples?

- Methodological Answer :

- GC-TOF-MS : Detect halogenated byproducts at ppm levels.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm surface composition and oxidation states.

- Synchrotron XRD : Resolve crystalline defects or polymorphic variations .

Methodological Guidelines for Data Reporting

- Experimental Section : Document synthetic protocols, characterization data, and statistical analyses in the main text. Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

- Contradiction Analysis : Address discrepancies by revisiting experimental parameters (e.g., reagent purity, reaction scale) and employing control experiments .

- Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |